3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
3-Methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3 and a piperazine ring at position 5. The piperazine moiety is further modified with a naphthalen-2-ylsulfonyl group, which introduces steric bulk and electronic effects due to the sulfonyl linker.
Properties
IUPAC Name |
3-methyl-7-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S/c1-24-18-17(22-23-24)19(21-13-20-18)25-8-10-26(11-9-25)29(27,28)16-7-6-14-4-2-3-5-15(14)12-16/h2-7,12-13H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHQBCSFEXFZRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC5=CC=CC=C5C=C4)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its diverse biological activities.
Mode of Action
It is known that indole derivatives, which share some structural similarities with this compound, can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound could impact multiple biochemical pathways
Result of Action
It is known that indole derivatives can have diverse biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Biological Activity
The compound 3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine represents a novel class of bioactive molecules with potential therapeutic applications. Its structure incorporates a triazolo-pyrimidine framework, which is known for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features:
- A triazolo moiety that enhances its interaction with biological targets.
- A piperazine ring which is often associated with various pharmacological effects.
- A naphthalene sulfonyl group that may improve lipophilicity and receptor binding affinity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, revealing significant pharmacological properties:
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer effects. For example, the presence of naphthalene and triazole rings has been linked to the inhibition of cancer cell proliferation. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
The compound also showed promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzyme Activity : The piperazine moiety is known to interact with various enzymes, potentially inhibiting pathways critical for cancer cell survival and proliferation.
- Receptor Binding : The sulfonyl group enhances binding affinity to specific receptors involved in cellular signaling pathways.
- Induction of Apoptosis : Studies show that treatment with this compound can lead to increased levels of caspase activation in cancer cells, indicating a potential apoptotic effect.
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on HT-29 Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3.
- In Vivo Efficacy : In murine models bearing xenograft tumors, administration of the compound led to significant tumor regression compared to control groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the efficacy of this compound as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The inhibition of CDK2 is significant for cancer treatment as it selectively targets tumor cells while sparing normal cells.
- Case Study : In a series of experiments, compounds structurally related to 3-methyl-7-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine demonstrated IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These values indicate a strong potential for clinical application in oncology .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The presence of the naphthalenesulfonyl moiety enhances the compound's interaction with microbial targets.
- Case Study : A study involving synthesized derivatives showed that certain analogues exhibited significant antibacterial properties with minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria . This suggests potential therapeutic applications in treating bacterial infections.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological effects, particularly in the treatment of neurological disorders such as epilepsy and anxiety.
- Case Study : Research into similar triazolo-pyrimidine derivatives has indicated anticonvulsant properties. The structure's ability to modulate neurotransmitter systems may provide avenues for developing new treatments for epilepsy .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Functionalization at the 7-Position: Piperazine Sulfonylation
The piperazine moiety is introduced via nucleophilic aromatic substitution (SNAr) at the 7-position of the triazolopyrimidine core. Subsequent sulfonylation with naphthalene-2-sulfonyl chloride occurs under mild basic conditions .
Key Steps :
-
Piperazine Coupling :
-
Sulfonylation :
Methylation at the 3-Position
The methyl group is introduced via alkylation using methyl iodide (CH₃I) under basic conditions. This step occurs early in the synthesis to prevent steric hindrance during subsequent reactions .
Reaction Profile :
Reactivity of the Sulfonyl Group
The naphthalen-2-ylsulfonyl group participates in hydrolysis and nucleophilic displacement reactions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | H₂O, NaOH (aq), reflux | Naphthalen-2-sulfonic acid | 60% | |
| Displacement | Amines, DIPEA, DCM | Sulfonamide derivatives | 50–70% |
Electrophilic Aromatic Substitution (EAS)
The naphthalene ring undergoes sulfonation and nitration at the 1- and 6-positions due to electron-withdrawing effects from the sulfonyl group .
Example :
-
Nitration :
Stability Under Acidic and Basic Conditions
The compound demonstrates moderate stability:
| Condition | Observation | Source |
|---|---|---|
| pH 1–2 (HCl) | Degradation after 24 hours | |
| pH 12 (NaOH) | Partial hydrolysis of sulfonyl group |
Comparative Reactivity of Triazolopyrimidine Derivatives
A comparison with analogous compounds highlights enhanced reactivity at the 7-position due to electron-deficient pyrimidine ring:
| Compound | Reactivity at 7-Position | Reactivity at 3-Position |
|---|---|---|
| Triazolopyrimidine (no substituents) | High | Low |
| Methyl-substituted derivative | Moderate | High (steric hindrance) |
Comparison with Similar Compounds
Core Heterocyclic Modifications
The triazolo[4,5-d]pyrimidine scaffold is shared across multiple analogs but differs in substituent patterns:
- Compound from : 3-[(Naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine replaces the methyl group at position 3 with a naphthalen-1-ylmethyl substituent and uses a piperidine ring instead of piperazine at position 7 .
- Compound from : 3-(4-Methoxyphenyl)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}-1-propanone features a 4-methoxyphenyl group at position 3 and a propanone-linked piperazine . Key Difference: The methoxy group enhances polarity, improving aqueous solubility relative to the naphthalen-2-ylsulfonyl group in the target compound.
Piperazine/Piperidine Substituent Effects
- Target Compound : The naphthalen-2-ylsulfonyl group on piperazine introduces strong electron-withdrawing effects, which may stabilize the sulfonamide bond and influence electrostatic interactions with biological targets.
- Analog from : Piperidine substitution (vs. piperazine) removes one nitrogen atom, reducing hydrogen-bonding capacity and altering basicity .
- Analog from : Pyrimido[4,5-d]pyrimidinone derivatives (e.g., compounds 3b and 3c) incorporate acrylamide-modified piperazine rings, which are designed for covalent binding to targets like kinases .
Physicochemical Properties
Implications for Drug Design
- Target Compound : The naphthalen-2-ylsulfonyl group may improve target selectivity due to its unique steric and electronic profile compared to smaller substituents (e.g., methyl or methoxy groups).
- Analog Lessons: Piperidine-based analogs () may exhibit reduced solubility but enhanced blood-brain barrier penetration . Methoxy-substituted derivatives () prioritize solubility, making them suitable for intravenous formulations .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing this triazolopyrimidine derivative, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step protocols, typically starting with functionalization of the triazolopyrimidine core followed by coupling with the naphthalenylsulfonyl-piperazine moiety. Key steps include:
- Nucleophilic substitution under anhydrous conditions (e.g., DMF or dichloromethane) to attach the piperazine group .
- Catalytic systems : Palladium on carbon (Pd/C) or copper iodide (CuI) for cross-coupling reactions to integrate aromatic substituents .
- Yield optimization : Use of high-purity reagents, inert atmospheres (N₂/Ar), and temperature control (e.g., reflux at 80–110°C) to minimize side reactions .
Validation : Monitor intermediates via TLC/HPLC and confirm final product purity (>95%) using reverse-phase HPLC and NMR spectroscopy .
Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?
Methodological Answer:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methyl group at N3, sulfonyl group on piperazine) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of the triazolopyrimidine core geometry and piperazine ring conformation .
Advanced Research: Biological Activity and Mechanism
Q. Q3. How can researchers resolve contradictions in reported binding affinities for this compound across different biological assays?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or target isoforms. Strategies include:
- Standardized assays : Use recombinant protein isoforms (e.g., kinase mutants) under controlled buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4) .
- Competitive binding studies : Compare with reference inhibitors (e.g., staurosporine for kinases) via surface plasmon resonance (SPR) or fluorescence polarization .
- Structural analysis : Co-crystallization with targets to identify binding site interactions (e.g., hydrogen bonding with ATP-binding pockets) .
Q. Q4. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomic profiling : RNA-seq or CRISPR-Cas9 screens to identify downstream gene networks affected by the compound .
- Proteomic pull-down assays : Use biotinylated analogs of the compound to capture interacting proteins from cell lysates .
- In vivo models : Pharmacodynamic studies in xenograft models (e.g., dosing at 10–50 mg/kg) with tissue distribution analysis via LC-MS/MS .
Advanced Research: Structure-Activity Relationship (SAR) Analysis
Q. Q5. How can systematic SAR studies be designed to enhance the compound’s selectivity for specific biological targets?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., replacing naphthalen-2-yl with phenyl or heteroaryl) to assess steric/electronic effects .
- Pharmacophore modeling : Use Schrödinger’s Maestro or MOE to identify critical interaction points (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .
- Selectivity profiling : Screen against panels of related targets (e.g., kinase family members) to identify off-target interactions .
Q. Q6. What strategies mitigate metabolic instability observed in preclinical studies of this compound?
Methodological Answer:
- Metabolic soft spot identification : Incubate with liver microsomes and analyze metabolites via LC-HRMS to pinpoint labile groups (e.g., sulfonamide cleavage) .
- Stabilization approaches : Introduce deuterium at vulnerable sites (e.g., methyl groups) or replace metabolically labile moieties (e.g., naphthalenyl with fluorinated analogs) .
- Prodrug design : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .
Data Analysis and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in biological activity data?
Methodological Answer:
- Quality control (QC) protocols : Standardize synthesis (e.g., fixed reaction times/temperatures) and validate purity via orthogonal methods (NMR, HPLC, elemental analysis) .
- Bioassay normalization : Include internal controls (e.g., reference inhibitors) in each assay plate to calibrate activity measurements .
- Blinded replicates : Perform triplicate experiments across independent batches to assess statistical significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
